2-Hydroxy-3-phenoxypropyl methacrylate

Catalog No.
S588409
CAS No.
16926-87-7
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-phenoxypropyl methacrylate

CAS Number

16926-87-7

Product Name

2-Hydroxy-3-phenoxypropyl methacrylate

IUPAC Name

(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3

InChI Key

HFXVXHPSVLHXCC-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(COC1=CC=CC=C1)O

Synonyms

2-hydroxy-3-phenoxypropyl methacrylate, 3-phenoxy-2-hydroxypropyl methacrylate, HPPM

Canonical SMILES

CC(=C)C(=O)OCC(COC1=CC=CC=C1)O

Synthesis and characterization:

Polymerization studies:

HPPM can be polymerized alone or copolymerized with other monomers to form various polymers. Research focuses on understanding the polymerization behavior of HPPM, including the influence of different reaction conditions and co-monomers on the properties of the resulting polymers. Studies investigate the effect of HPPM content on the thermal, mechanical, and optical properties of the copolymers [, ].

Biomedical applications:

Due to its unique chemical structure, HPPM shows potential for various biomedical applications. Research explores its use in:

  • Drug delivery: HPPM can be incorporated into polymer matrices for controlled drug release applications. Its presence can influence the degradation rate of the matrix, allowing for sustained release of the drug [].
  • Tissue engineering: HPPM-based hydrogels are investigated for their potential in tissue engineering due to their biocompatibility and ability to support cell growth.

Other potential applications:

Beyond its use in synthesis and biomedical fields, HPPM also holds promise for other applications:

  • Adhesives: HPPM can be used as a component in adhesives due to its ability to form strong bonds with various materials.
  • Coatings: HPPM-containing coatings can offer specific functionalities, such as improved hydrophobicity or adhesion properties.

2-Hydroxy-3-phenoxypropyl methacrylate is an organic compound with the molecular formula C₁₃H₁₆O₄. It features a methacrylate functional group, which is known for its polymerization properties, and a phenoxy group that enhances its reactivity and compatibility in various applications. This compound is recognized for its biocompatibility and adhesiveness, making it particularly suitable for use in drug delivery systems and biomedical applications .

The chemical behavior of 2-hydroxy-3-phenoxypropyl methacrylate is largely influenced by its methacrylate group. It can undergo several key reactions:

  • Polymerization: The methacrylate moiety can participate in free radical polymerization, leading to the formation of polymers that exhibit desirable mechanical properties.
  • Esterification: The hydroxyl group can react with acids to form esters, which can modify its solubility and reactivity.
  • Crosslinking: In the presence of crosslinking agents, this compound can form three-dimensional networks, enhancing its structural integrity in biomedical applications.

2-Hydroxy-3-phenoxypropyl methacrylate exhibits notable biological activity due to its biocompatibility. It is primarily utilized in:

  • Drug Delivery Systems: Its properties allow for controlled release of therapeutic agents.
  • Tissue Engineering: The compound's adhesive qualities facilitate cell attachment and growth, making it suitable for scaffolding materials.
  • Antimicrobial

The synthesis of 2-hydroxy-3-phenoxypropyl methacrylate typically involves the following methods:

  • Esterification Reaction: This method involves reacting phenol with glycidyl methacrylate in the presence of a catalyst to yield the desired product.
  • Free Radical Polymerization: Initiators are used to promote the polymerization of the methacrylate group, allowing for the construction of polymers with tailored properties.

These methods allow for variations in the final product's characteristics, depending on reaction conditions such as temperature and catalyst choice .

Interaction studies involving 2-hydroxy-3-phenoxypropyl methacrylate focus on its compatibility with biological systems. Key findings include:

  • Cell Viability: Research indicates that this compound supports cell viability, making it suitable for tissue engineering applications.
  • Drug Interaction: Studies have shown that it can effectively encapsulate drugs, facilitating controlled release without significant degradation of the active pharmaceutical ingredient .

Several compounds share structural similarities with 2-hydroxy-3-phenoxypropyl methacrylate, including:

Compound NameMolecular FormulaUnique Features
2-Hydroxyethyl methacrylateC₈H₁₀O₄Commonly used in dental applications; lower viscosity.
Glycidyl methacrylateC₈H₁₄O₃Known for higher reactivity; used as a monomer.
3-Hydroxypropyl methacrylateC₉H₁₈O₄Enhanced hydrophilicity; used in hydrogels.

While these compounds share certain characteristics, 2-hydroxy-3-phenoxypropyl methacrylate stands out due to its specific phenoxy substitution, which enhances its adhesive properties and biocompatibility compared to others .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16926-87-7
162223-14-5

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester: ACTIVE

Dates

Modify: 2023-08-15

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